molecular formula C26H21N3O2 B11561454 4-methyl-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-methyl-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11561454
M. Wt: 407.5 g/mol
InChI Key: QXLFXZPGZGSMDP-WPWMEQJKSA-N
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Description

4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields due to their interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can introduce various functional groups into the aromatic rings.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets and pathways. The compound can form stable complexes with transition metals, which may inhibit enzyme activity by binding to the active sites . Additionally, its hydrazone group can participate in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C26H21N3O2/c1-18-12-14-20(15-13-18)25(30)28-23-10-5-8-21(16-23)26(31)29-27-17-22-9-4-7-19-6-2-3-11-24(19)22/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+

InChI Key

QXLFXZPGZGSMDP-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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